molecular formula C70H128O10 B1682761 Ascorbyl tetra-2-hexyldecanoate CAS No. 183476-82-6

Ascorbyl tetra-2-hexyldecanoate

Cat. No.: B1682761
CAS No.: 183476-82-6
M. Wt: 1129.8 g/mol
InChI Key: OEWBEINAQKIQLZ-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Tetrahexyldecyl Ascorbate (THDA) primarily targets the skin, where it plays a crucial role in combating free radicals and supporting collagen production . It is particularly effective in improving the appearance of hyperpigmentation and minimizing signs of aging .

    Mode of Action

    THDA is a lipophilic precursor to ascorbic acid (vitamin C), which means it is soluble in lipids or fats . This property allows it to penetrate the skin’s barrier more effectively than other forms of vitamin C . Once absorbed into the skin, THDA is converted into L-ascorbic acid, the active form of vitamin C . This conversion allows THDA to exhibit the beneficial properties of vitamin C, such as neutralizing free radicals and stimulating collagen synthesis .

    Biochemical Pathways

    THDA affects several biochemical pathways related to skin health. It stimulates collagen synthesis, which is essential for maintaining skin elasticity and firmness . Additionally, it has been shown to increase the expression of genes associated with phospholipid homeostasis and keratinocyte differentiation . It also represses the expression of MMP1 and MMP7, enzymes involved in the breakdown of collagen .

    Pharmacokinetics

    THDA is known for its superior percutaneous absorption, which refers to its ability to penetrate the skin . Its lipid solubility allows it to be easily formulated into oil-based skincare products, enhancing its bioavailability . Once absorbed, THDA is converted into L-ascorbic acid, which can then exert its beneficial effects .

    Result of Action

    The action of THDA results in several molecular and cellular effects. It enhances collagen production, leading to a reduction in fine lines and wrinkles and promoting firmer skin . It also combats free radicals, protecting the skin from environmental stressors like pollution and UV radiation . Moreover, it has been shown to improve the appearance of hyperpigmentation and minimize signs of aging .

    Action Environment

    The action of THDA can be influenced by environmental factors. For instance, the stability and transdermal penetration of THDA may be compromised by the oxidant-rich environment of human skin . It has been shown that thda can be stabilized by acetyl zingerone, which prevents its rapid degradation under oxidative stress . This combination may improve ascorbic acid delivery, enhancing the efficacy of THDA .

    Biochemical Analysis

    Biochemical Properties

    Tetrahexyldecyl Ascorbate functions as an antioxidant, which means it is capable of protecting the skin from free radicals . Free radicals are generated from external factors such as UV light, smoking, diet, and pollution . Tetrahexyldecyl Ascorbate helps to neutralize free radicals imbalance by a process of electron transfer or donation .

    Cellular Effects

    Tetrahexyldecyl Ascorbate promotes cellular functions, protects cell membranes and DNA from reactive species, and firms the skin . It is believed to help with collagen synthesis, brightening skin tone, and protecting against environmental damage . Tetrahexyldecyl Ascorbate is known for its skin-brightening effects. It can help reduce the appearance of hyperpigmentation and uneven skin tone, promoting a more radiant complexion .

    Molecular Mechanism

    Tetrahexyldecyl Ascorbate is a poor antioxidant that degrades rapidly when exposed to singlet oxygen . This degradation, however, was prevented by combination with acetyl zingerone (AZ) as a stabilizing antioxidant . As a standalone ingredient, Tetrahexyldecyl Ascorbate led to unexpected activation of type I interferon signaling, but this pro-inflammatory effect was blunted in the presence of AZ .

    Temporal Effects in Laboratory Settings

    Tetrahexyldecyl Ascorbate is known for its stability compared to pure ascorbic acid, which is prone to oxidation . It is absorbed well by the skin, and its lipid solubility allows it to penetrate the skin’s barrier more effectively .

    Metabolic Pathways

    Tetrahexyldecyl Ascorbate is involved in the ascorbate and aldarate metabolic pathway . Ascorbate is essential for skin health and nutritional deficiency of this vitamin leads to the well-characterized skin fragility and bruising seen in scurvy .

    Transport and Distribution

    Tetrahexyldecyl Ascorbate is soluble in oils and fats, making it suitable for oil-based formulations in skincare products . Its lipid solubility allows it to penetrate the skin’s barrier more effectively .

    Subcellular Localization

    Tetrahexyldecyl Ascorbate is able to successfully penetrate the epidermis and move to the layer underneath called the dermis due to its fat-soluble form . Effective penetration into the dermis means the ingredient works at the cellular level to reverse skin damage and discoloration .

    Preparation Methods

      Synthetic Routes: Ascorbyl Tetraisopalmitate can be synthesized through esterification of ascorbic acid (Vitamin C) with isopalmitic acid.

      Reaction Conditions: The reaction typically occurs under mild conditions, with the use of acid catalysts and appropriate solvents.

      Industrial Production: Industrial-scale production involves efficient esterification processes, ensuring high purity and stability.

  • Chemical Reactions Analysis

      Reactions: Ascorbyl Tetraisopalmitate undergoes various reactions, including ester hydrolysis, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The primary product is ascorbic acid, which retains its antioxidant properties.

  • Scientific Research Applications

      Cosmetics: Ascorbyl Tetraisopalmitate is used in skincare products for its antioxidant effects, promoting collagen synthesis, and inhibiting lipid peroxidation.

      Industry: Used in sunscreen formulations, anti-aging creams, and brightening serums.

  • Comparison with Similar Compounds

      Uniqueness: Ascorbyl Tetraisopalmitate stands out due to its oil solubility, stability, and skin penetration.

      Similar Compounds: Other Vitamin C derivatives like ascorbyl palmitate, magnesium ascorbyl phosphate, and sodium ascorbyl phosphate.

    Properties

    IUPAC Name

    [2-[3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OEWBEINAQKIQLZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C70H128O10
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1129.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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